Cianergoline
Overview
Description
Cianergoline is an ergoline derivative known for its activity in reducing intraocular pressure. It primarily functions by inhibiting sympathetic nervous function through actions on both prejunctional dopamine D2 and postjunctional alpha-1 adrenergic receptors . This compound is used in research related to glaucoma and other conditions involving intraocular pressure.
Preparation Methods
The synthesis of cianergoline involves several steps, starting from ergoline derivatives. One common method includes the reaction of ergoline-8β-carboxylic acid ester with various reagents to form the desired compound. The process often involves the use of ethyl isocyanate under specific conditions, such as high temperatures and toluene as a solvent . Industrial production methods focus on optimizing yield and purity, often involving crystallization techniques to obtain the desired polymorphic forms.
Chemical Reactions Analysis
Cianergoline undergoes several types of chemical reactions, including:
Oxidation: The alkene bond in this compound is susceptible to oxidation, leading to the formation of various oxidation products.
Hydrolysis: The urea and amide groups in this compound can undergo hydrolysis, resulting in the degradation of the compound.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the ergoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydrolyzing agents like hydrochloric acid. The major products formed depend on the specific reaction conditions but often include simpler ergoline derivatives and degradation products.
Scientific Research Applications
Cianergoline has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of ergoline derivatives under various chemical conditions.
Biology: Investigated for its effects on dopamine and adrenergic receptors, providing insights into neurotransmitter regulation.
Medicine: Explored for its potential in treating conditions like glaucoma by reducing intraocular pressure.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine and adrenergic receptors.
Mechanism of Action
Cianergoline exerts its effects primarily through its action on dopamine D2 and alpha-1 adrenergic receptors. By binding to these receptors, it inhibits sympathetic nervous function, leading to a reduction in intraocular pressure. This mechanism involves the inhibition of neurotransmitter release and modulation of receptor activity .
Comparison with Similar Compounds
Cianergoline is similar to other ergoline derivatives like cabergoline and bromocriptine. it is unique in its dual action on both dopamine D2 and alpha-1 adrenergic receptors, which distinguishes it from other compounds that may only target one type of receptor . Similar compounds include:
Cabergoline: Primarily a dopamine D2 receptor agonist used in treating hyperprolactinemia.
Bromocriptine: Another dopamine agonist used for similar indications but with a different receptor binding profile.
This compound’s unique receptor activity profile makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,9,11-12,15,17,22H,5-7,10H2,1H3,(H2,21,24)/t11-,12?,15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMVXZOPCAMYHC-QOAXCGLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00996136 | |
Record name | 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00996136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74627-35-3 | |
Record name | Cianergoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074627353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00996136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIANERGOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6337Z9RO7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.